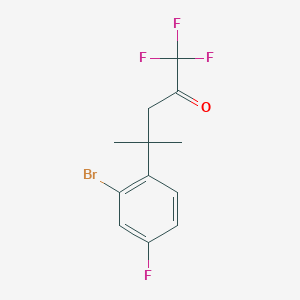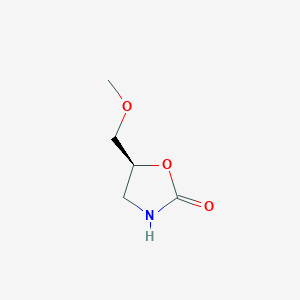
2-((2-((((R)-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and phosphoric acid esters. Its unique configuration makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, phosphorylation, and amidation reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
化学反応の分析
Types of Reactions
2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it valuable for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are explored for treating various diseases.
Industry: The compound is used in the production of specialized materials and as a reagent in industrial processes.
作用機序
The mechanism of action of 2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- O-{Hydroxy[(2R)-2-(palmitoyloxy)-3-(pentadecanoyloxy)propoxy]phosphoryl}-L-serine
- Hexadecanoic acid, (1R)-2-[[[(2S)-2-amino-2-carboxyethoxy]hydroxyphosphinyl]oxy]-1-[[(1-oxopentadecyl)oxy]methyl]ethyl ester
Uniqueness
Compared to similar compounds, 2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C39H76NO10P |
|---|---|
分子量 |
750.0 g/mol |
IUPAC名 |
2-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]acetic acid |
InChI |
InChI=1S/C39H76NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(43)47-34-36(35-49-51(45,46)48-32-31-40-33-37(41)42)50-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,40H,3-35H2,1-2H3,(H,41,42)(H,45,46)/t36-/m1/s1 |
InChIキー |
DLVHBGVBQNLPLD-PSXMRANNSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



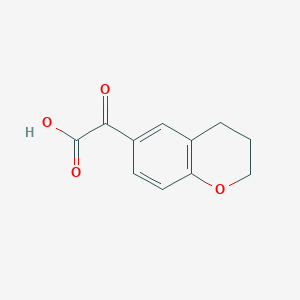

![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
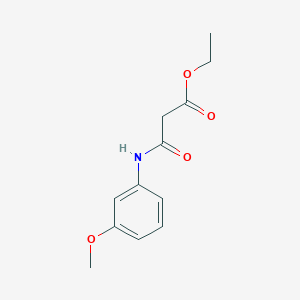
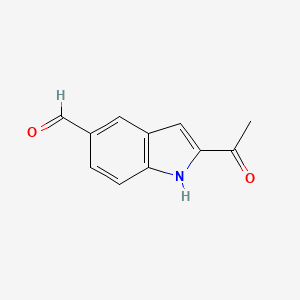
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
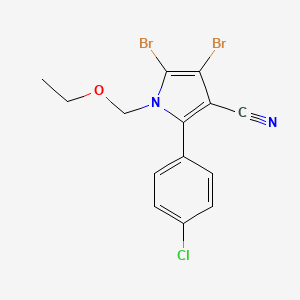

![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
